Terbutrynesulfoxide

Description

Origin and Formation of Terbutrynesulfoxide

The emergence of this compound in the environment is a result of two primary pathways: metabolic formation within organisms exposed to the parent compound, terbutryn (B1682747), and transformation processes that occur in the wider environment.

Metabolic Formation from Parent Compounds

Within biological systems, this compound is formed through the metabolic breakdown of terbutryn. This process is primarily enzymatic.

The principal metabolic reaction leading to the formation of this compound from terbutryn is sulfoxidation. nih.gov This oxidation of the sulfur atom in the methylthio group of terbutryn is a Phase I metabolic reaction.

Studies utilizing human liver microsomes have identified the key enzymes responsible for this transformation. The primary enzyme involved in the sulfoxidation of terbutryn is Cytochrome P450 1A2 (CYP1A2) . nih.gov Research has demonstrated a significant correlation between CYP1A2 activity and the rate of terbutryn metabolism, with specific inhibitors of CYP1A2, such as furafylline, effectively blocking the formation of its metabolites. nih.gov

In contrast, the involvement of another major class of Phase I enzymes, the Flavin-containing monooxygenases (FMOs) , in the sulfoxidation of terbutryn has been investigated and found to be insignificant in human liver microsomes. nih.gov Experiments using purified recombinant human FMO3, the primary FMO in the human liver, showed no notable activity in the formation of this compound. nih.gov

Table 1: Key Enzymes in the Metabolic Formation of this compound from Terbutryn

| Enzyme Family | Specific Enzyme | Role in this compound Formation | Supporting Evidence |

| Cytochrome P450 | CYP1A2 | Major enzyme responsible for the sulfoxidation of terbutryn. nih.gov | High correlation with metabolic rates; inhibition by specific inhibitors. nih.gov |

| Flavin-containing Monooxygenases | FMO3 | No significant involvement in the formation of this compound. nih.gov | Experiments with purified recombinant FMO3 showed negligible activity. nih.gov |

The rate and profile of terbutryn metabolism, including the formation of this compound, can vary between different species. In vitro studies comparing the metabolism of terbutryn in liver microsomes from rats, pigs, and humans have revealed both similarities and differences.

While the primary metabolic reactions, including N-monodealkylation and sulfoxidation, occur in all three species, the ratios of the resulting metabolites show species-specific variations. nih.gov In all species studied, the sulfoxidation of the methylthio-s-triazines, leading to metabolites like this compound, was found to be the most dominant metabolic pathway, exceeding other reactions by three- to four-fold. nih.gov

Table 2: Comparison of in-vitro Terbutryn Metabolism in Liver Microsomes of Different Species

| Species | Primary Metabolic Pathways | Key Findings |

| Rat | N-monodealkylation, hydroxylation, sulfoxidation. nih.gov | Sulfoxidation is a major pathway. nih.gov |

| Pig | N-monodealkylation, hydroxylation, sulfoxidation. nih.gov | Sulfoxidation is a major pathway. nih.gov |

| Human | N-monodealkylation, hydroxylation, sulfoxidation. nih.gov | Sulfoxidation is a major pathway, primarily mediated by CYP1A2. nih.govnih.gov |

Environmental Transformation Pathways

This compound is also formed through the transformation of terbutryn in the environment, primarily through photodegradation and biodegradation.

Photodegradation: Solar irradiation plays a role in the transformation of terbutryn, particularly on surfaces where it is used as a biocide, such as building facades. acs.orgnih.gov Studies have shown that the photodegradation of terbutryn in paint can lead to the formation of this compound. acs.orgnih.govresearchgate.net This process contributes to the presence of this compound in the leachate from these surfaces during rainfall. acs.orgnih.gov

Biodegradation: Microbial activity in soil and water also contributes to the formation of this compound. helsinki.firesearchgate.net In soil, the degradation of terbutryn can lead to the formation of this compound as a minor degradation product, with hydroxy-terbutryn being the major product. helsinki.fi The half-life of terbutryn in soil can range from 10 to 231 days, depending on factors such as temperature, pH, and organic content. researchgate.netcopernicus.org In aquatic environments, biodegradation in activated sludge has been shown to result mainly in the formation of this compound. researchgate.net

Significance of this compound as an Environmental Metabolite

The formation of this compound from the widespread use of terbutryn has led to its emergence as an environmental metabolite of concern. Its presence is often indicative of terbutryn contamination and its subsequent degradation.

This compound, along with its parent compound, has been detected in urban runoff, particularly from building facades treated with terbutryn-containing paints. acs.orgcopernicus.orgcopernicus.orgnih.gov Research has shown that the emissions of terbutryn transformation products, including this compound, from facades can be significant and may even exceed the emissions of terbutryn itself over time. acs.orgnih.gov One study predicted that after eight years, the emissions of terbutryn transformation products from facade leachates could be nearly double those of the parent compound. acs.orgnih.gov

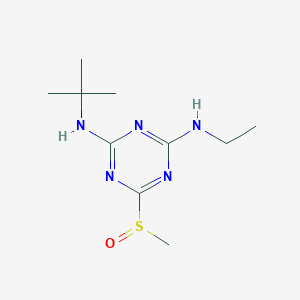

Structure

3D Structure

Properties

CAS No. |

82985-33-9 |

|---|---|

Molecular Formula |

C10H19N5OS |

Molecular Weight |

257.36 g/mol |

IUPAC Name |

2-N-tert-butyl-4-N-ethyl-6-methylsulfinyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5OS/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)17(5)16/h6H2,1-5H3,(H2,11,12,13,14,15) |

InChI Key |

LMUNBZZRYCNYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)S(=O)C)NC(C)(C)C |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Terbutrynesulfoxide

Detection in Environmental Matrices

Scientific investigations into the environmental fate of terbutryn (B1682747) have led to the detection of its metabolites, including Terbutrynesulfoxide, in various environmental compartments.

Water Compartments (e.g., Surface Water, Groundwater, Drinking Water)

A study of terbutryn degradation in pond and river sediment under aerobic conditions revealed the following half-lives for the parent compound:

| Environmental Compartment | Half-life of Terbutryn (days) |

| Pond Sediment | 240 |

| River Sediment | 180 |

This table shows the degradation half-life of the parent compound, terbutryn, in different aquatic sediments. The formation of this compound is a part of this degradation process.

Soil and Sediment Matrices

The formation of this compound occurs during the degradation of terbutryn in soil and sediment. Terbutryn itself is readily adsorbed in soils with high organic or clay content. orst.edu The degradation of terbutryn in soil can be influenced by microbial activity. epa.gov In a study of terbutryn degradation in pond and river sediment, hydroxy-terbutryn was the major degradation product, accounting for 60-70% of the extractable radioactivity after 515 days of incubation. tandfonline.com this compound was also identified as a product of this degradation process. tandfonline.com

The half-life of the parent compound, terbutryn, in soil is reported to be between 14 to 28 days. orst.edu

Biota and Other Environmental Samples

Information regarding the specific detection of this compound in biota is limited. However, the parent compound, terbutryn, has a low potential for bioconcentration in aquatic organisms, with a reported bioconcentration factor (BCF) of 25 for catfish. nih.gov Another source suggests a BCF value of 181 L/kg in fish. europa.eu The metabolism of terbutryn in organisms can lead to the formation of various metabolites. For instance, in rats, terbutryn is extensively metabolized and excreted. orst.edu It is plausible that this compound could be a metabolic product in certain organisms exposed to terbutryn.

Factors Influencing Environmental Distribution

The environmental distribution of this compound is governed by the same processes that affect its parent compound, terbutryn, as well as its own chemical and physical properties.

Leaching Behavior in Soil Systems

The leaching potential of this compound is an important factor in its potential to contaminate groundwater. While data specific to this compound is scarce, information on its parent compound and major metabolites provides some insights. Terbutryn is considered to be slightly mobile to immobile in soils and is not expected to leach in agricultural soils. orst.edu However, its major breakdown product, hydroxy-terbutryn, is noted to be more mobile and persistent, with a potential to leach to groundwater. orst.eduepa.gov This suggests that the degradation of terbutryn can lead to the formation of metabolites with different mobility characteristics. The mobility of these transformation products, including this compound, may pose a risk to groundwater quality. researchgate.net

Sorption to Environmental Compartments

Sorption to soil and sediment particles is a key process that influences the transport and bioavailability of organic compounds in the environment. Terbutryn is readily adsorbed in soils with high organic matter or clay content. epa.gov The adsorption of terbutryn is reversible and influenced by factors such as pH, temperature, and moisture. epa.gov Studies on triazine herbicides, the chemical class to which terbutryn belongs, have shown that their sorption to sediments is a significant factor in their environmental fate. huji.ac.il The sorption behavior of this compound itself has not been extensively studied, but it is expected to be influenced by its polarity and the organic carbon content of the soil or sediment. The sorption of another herbicide and its metabolite was found to be directly related to the clay and organic matter content of the soil. awsjournal.org

The following table summarizes the sorption characteristics of the parent compound, terbutryn, in different soils:

| Soil Type | Organic Matter (%) | Clay (%) | Adsorption (Kd) |

| Sandy Loam | 1.5 | 10 | Moderate |

| Clay Loam | 3.0 | 35 | High |

This table provides a qualitative representation of the sorption of the parent compound, terbutryn, to different soil types. Higher organic matter and clay content generally lead to greater sorption.

Bioconcentration Potential of this compound

The bioconcentration potential of a chemical substance refers to its accumulation in an organism from the surrounding environment, typically water. This is a critical aspect of environmental risk assessment, as compounds that bioconcentrate can reach higher concentrations in organisms than in the ambient environment, potentially leading to toxic effects. The bioconcentration of this compound, a transformation product of the herbicide Terbutryn, is not well-documented with direct experimental data. However, insights into its potential for bioconcentration can be inferred from the behavior of its parent compound, Terbutryn.

Terbutryn itself is recognized for its potential to bioaccumulate in aquatic organisms. arviatechnology.comresearchgate.net Bioaccumulation is a broader term that includes bioconcentration from water as well as uptake through the food chain. The persistence of Terbutryn in the environment can lead to its accumulation in aquatic life, which may disrupt food chains and ecosystems. arviatechnology.com

Studies on Terbutryn provide varying Bioconcentration Factor (BCF) values, which is a common measure of bioconcentration potential. The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.

Table 1: Reported Bioconcentration Factors (BCF) for Terbutryn in Aquatic Organisms

| Organism | BCF Value | Exposure Conditions | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Increased significantly with increasing water temperature | Investigated at 4°C, 10°C, and 17°C | nih.gov |

| Common Carp (Cyprinus carpio) | Banned in EU agriculture due to bioaccumulation potential | Recognized as a priority substance | researchgate.net |

| Gammarus fossarum and Asellus aquaticus | BCFs were higher than biomagnification factors (BMFs), indicating water is the primary uptake route | Laboratory study | nih.gov |

While the bioaccumulation of Terbutryn in rainbow trout was found to increase with water temperature, the specifics of the BCF values were not detailed in the available literature. nih.gov For other aquatic invertebrates like Gammarus fossarum and Asellus aquaticus, bioconcentration from water was determined to be the primary route of uptake for Terbutryn. nih.gov

Terbutryn undergoes transformation in the environment, leading to the formation of various metabolites, including this compound. The degradation of Terbutryn can occur through oxidation, forming hydroxy-metabolites in plants and soils. epa.gov While specific BCF data for this compound is not available, the properties of other Terbutryn metabolites, such as hydroxy-terbutryn, indicate they can be more mobile and persistent in the environment, potentially leading to leaching into groundwater. epa.gov

Given that this compound is an intermediate in the biodegradation pathway of Terbutryn, its environmental presence and potential for uptake by organisms are of interest. However, without direct experimental data on the BCF or other bioaccumulation metrics for this compound, a definitive assessment of its bioconcentration potential remains speculative. Further research is needed to determine the specific physicochemical properties of this compound, such as its octanol-water partition coefficient (log Kow), which are crucial for predicting its behavior and accumulation in living organisms.

Environmental Fate and Transformation of Terbutrynesulfoxide

Terbutrynesulfoxide is a significant transformation product of Terbutryn (B1682747), a methylthio-s-triazine herbicide. Its environmental presence and behavior are intrinsically linked to the degradation of the parent compound. The transformation of this compound in the environment occurs through various abiotic and biotic processes, which determine its persistence and potential impact.

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes, primarily photodegradation and hydrolysis, that chemically alter the structure of this compound.

Photodegradation, or photolysis, is a key abiotic process driven by solar radiation. While the photodegradation of the parent compound, Terbutryn, is well-documented and leads to the formation of this compound, specific studies detailing the subsequent photodegradation of this compound itself are limited. The primary mechanism for the formation of this compound from Terbutryn is the photo-oxidation of the methylthio group.

General principles of environmental chemistry suggest that the sulfoxide (B87167) group is susceptible to further oxidation. A study on the chemical oxidation of sulfur-containing s-triazines, including Terbutryn, using sodium hypochlorite showed a degradation pathway where the sulfoxide was an intermediate that was subsequently oxidized to its corresponding sulfone. iwaponline.com This suggests a potential photochemical pathway for this compound, which could be further oxidized to Terbutrynesulfone in the presence of sunlight and photosensitizers in the aquatic environment. The main photodegradation processes for s-triazines typically involve the substitution of side-chains with hydroxyl groups and the partial or complete loss of these side-chains. researchgate.net

Table 1: Abiotic Transformation Products of Sulfur-Containing s-Triazines This table is based on a chemical oxidation study which may indicate potential environmental transformation pathways.

| Precursor Compound | Transformation Product | Process |

|---|---|---|

| Terbutryn | This compound | Oxidation |

| This compound | Terbutrynesulfone | Oxidation |

| Terbutrynesulfone | Hydrolyzed Sulfone Product | Hydrolysis |

However, transformation products can exhibit different stabilities. The chemical oxidation study mentioned previously identified that after this compound was oxidized to Terbutrynesulfone, this sulfone product underwent hydrolysis. iwaponline.com This indicates that while the sulfoxide may be relatively stable, further oxidation can lead to a compound that is more susceptible to hydrolytic degradation. The stability and degradation rate via hydrolysis are highly dependent on environmental factors such as pH and temperature. researchgate.net

Biotic Transformation Processes

Biotic transformation involves the degradation of this compound by living organisms, primarily microorganisms, through their metabolic processes.

This compound is a known metabolite of the microbial degradation of Terbutryn in various environmental matrices, including soil, sediment, and water. tandfonline.com Microorganisms oxidize the methylthio group of Terbutryn to form the sulfoxide. nih.gov

Once formed, this compound can be further metabolized by microbial communities. Studies on the degradation of Terbutryn in aerobic sediment and water systems have identified this compound as an intermediate product alongside hydroxy-terbutryn and N-deethyl terbutryn. tandfonline.com The general microbial degradation pathway for s-triazine herbicides involves a series of hydrolytic reactions that sequentially remove the side chains from the triazine ring, eventually leading to the formation of cyanuric acid. uni-konstanz.de Cyanuric acid can then be further mineralized by microbes into ammonia and carbon dioxide. researchgate.netmdpi.com It is plausible that this compound re-enters this degradation pathway. The sulfoxide group might be replaced by a hydroxyl group or the N-alkyl side chains could be cleaved, making the molecule accessible to the same set of enzymes that degrade other s-triazine metabolites. nih.gov

Table 2: Identified Microbial Degradation Products of Terbutryn

| Parent Compound | Degradation Product | Environmental System |

|---|---|---|

| Terbutryn | This compound | Pond and River Sediment |

| Terbutryn | Hydroxy-terbutryn | Pond and River Sediment |

| Terbutryn | N-deethyl terbutryn | Pond and River Sediment |

The formation of this compound from Terbutryn is an enzyme-catalyzed process. In studies using human liver microsomes, the S-oxidation of Terbutryn was found to be catalyzed primarily by the cytochrome P450 enzyme, CYP1A2. nih.gov This research indicates that flavin-containing monooxygenase (FMO) systems were not significantly involved in this specific biotransformation. nih.gov

The subsequent enzymatic degradation of s-triazine compounds, which would include metabolites like this compound, is carried out by a well-characterized set of bacterial enzymes. nih.gov The key enzymes belong to the amidohydrolase superfamily and are often encoded on plasmids. researchgate.netmdpi.com These enzymes facilitate the hydrolytic degradation of the s-triazine ring.

Key enzymes in the s-triazine degradation pathway include:

AtzA (or TrzN): Catalyzes the hydrolytic removal of chlorine or other groups from the s-triazine ring. nih.govnih.gov

AtzB: Removes the ethylamino side chain. nih.gov

AtzC: Removes the isopropylamino side chain. nih.gov

While these enzymes have been extensively studied for their role in degrading atrazine (B1667683) and other primary s-triazine herbicides, their specific activity on sulfoxide metabolites has not been fully detailed. However, the broad substrate specificity of some of these enzymes, such as TrzN, suggests they could act on a wide variety of s-triazine structures, likely including this compound, facilitating its entry into the central degradation pathway that leads to ring cleavage and mineralization. nih.gov

Environmental Persistence and Mobility of this compound

The environmental fate of this compound is intrinsically linked to its parent compound, the s-triazine herbicide Terbutryn. While specific data on the persistence and mobility of this compound is limited, an understanding of Terbutryn's behavior in the environment provides crucial insights into the anticipated characteristics of its transformation products. This compound is recognized as a human metabolite of Terbutryn, and biological oxidation of the methylthio-sulfur group in Terbutryn is a potential pathway for its formation in the environment nih.gov.

Environmental Persistence

The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term impact. For the parent compound Terbutryn, studies have shown a relatively low persistence in soil, with a half-life reported to be between 14 and 28 days orst.edu. The residual activity of Terbutryn in soil is estimated to be between 3 to 10 weeks, depending on the application rate orst.eduepa.gov. However, the degradation products of Terbutryn can exhibit greater persistence orst.eduepa.gov. For instance, the major breakdown product, hydroxy-terbutryn, is noted to be more persistent than the parent compound orst.eduepa.gov. Given that this compound is a product of oxidation, its persistence may differ from the parent compound, and it is plausible that it could be more persistent, similar to other metabolites.

Microbial activity is a significant factor in the degradation of Terbutryn in soil. Studies have demonstrated that the degradation of Terbutryn is much slower in sterilized soil compared to non-sterilized soil, indicating that biodegradation is a primary degradation pathway nih.gov. The addition of fungicides has also been shown to inhibit the degradation of Terbutryn, further supporting the role of microorganisms in its breakdown nih.gov.

Table 1: Soil Half-Life of Terbutryn (Parent Compound)

| Compound | Soil Half-Life (Days) | Reference |

|---|---|---|

| Terbutryn | 14-28 | orst.edu |

| Terbutryn (in non-sterilized soil) | approx. 2 weeks | nih.gov |

| Terbutryn (in fumigated/sterilized soil) | approx. 11 weeks | nih.gov |

Mobility

The mobility of a compound in the soil determines its potential to move into groundwater or other environmental compartments. Terbutryn is known to be readily adsorbed in soils with high organic matter or clay content, which limits its mobility orst.eduepa.gov. This adsorption is a reversible process influenced by factors such as pH, temperature, and moisture epa.gov. Consequently, Terbutryn is classified as slightly mobile to immobile in soils, with a low potential for leaching in agricultural settings orst.edu.

Table 2: Soil Adsorption and Mobility of Terbutryn and its Metabolites

| Compound/Metabolite | Mobility in Soil | Leaching Potential | Factors Influencing Adsorption | Reference |

|---|---|---|---|---|

| Terbutryn | Slightly mobile to immobile | Low | High organic and clay content | orst.eduepa.gov |

| Hydroxy-terbutryn (Major Metabolite) | More mobile | High | - | orst.eduepa.gov |

Ecotoxicological Investigations of Terbutrynesulfoxide

Mechanisms of Ecotoxicity at Sub-Organismal Levels

Comprehensive research into the ecotoxicity of Terbutrynesulfoxide at the sub-organismal level would be required to understand its potential impact on aquatic life. This would involve detailed investigations into the compound's interaction with biological systems at a molecular and cellular level.

Identification and Application of Biomarkers of Exposure and Effect

Currently, there are no established biomarkers of exposure or effect specifically for this compound. The identification of such biomarkers would be a critical first step in assessing its environmental risk. nih.govnih.gov This would involve controlled laboratory studies to identify measurable biological responses in organisms exposed to this compound. Such biomarkers could include changes in enzyme activity, gene expression, or physiological state that are directly linked to exposure to the compound.

Elucidation of Molecular Initiating Events

The molecular initiating event (MIE) is the initial interaction between a chemical and a biological molecule or system that triggers a toxicological response. nih.govnih.govmdpi.commdpi.comscispace.com The specific MIE for this compound has not been identified in the available scientific literature. Research in this area would be necessary to understand the primary mechanism of toxicity. This could involve studies to determine if this compound binds to specific receptors, inhibits enzymes, or disrupts cellular processes.

Effects on Non-Target Organisms in Aquatic Ecosystems

To evaluate the broader ecological impact of this compound, studies on a range of non-target aquatic organisms are essential. This would provide data on the compound's potential to harm different trophic levels within an aquatic ecosystem.

Invertebrate Models (e.g., Daphnia sp.)

Data on the effects of this compound on invertebrate models such as Daphnia sp. are not available. Standardized toxicity tests with Daphnia magna are commonly used to assess the acute and chronic toxicity of chemicals, including effects on mortality, reproduction, and growth. nih.govmdpi.comnih.gov Such studies for this compound would be needed to determine its potential risk to these crucial primary consumers in aquatic food webs.

Fish Models (e.g., Medaka, Zebrafish, Fathead Minnow)

There is a lack of research on the effects of this compound on fish models like the Medaka (Oryzias latipes), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas). nih.govnih.govresearchgate.netcapes.gov.brresearchgate.net Ecotoxicological studies with these species would be vital for understanding the potential for adverse effects such as mortality, developmental abnormalities, reproductive impairment, and behavioral changes. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com For instance, studies on the related compound terbuthylazine (B1195847) in zebrafish have shown histopathological changes in the liver and alterations in biochemical markers. nih.govresearchgate.net Similar focused research on this compound is required.

Aquatic Plant Models (e.g., Algae)

The impact of this compound on aquatic primary producers like algae has not been documented in the available literature. Algae are foundational to aquatic ecosystems, and understanding the potential for a chemical to inhibit their growth or photosynthesis is critical for a complete environmental risk assessment. nih.govmdpi.comnih.gov Standardized algal growth inhibition tests would be necessary to determine the toxicity of this compound to this important group of organisms.

Analytical Methodologies for Terbutrynesulfoxide Detection and Quantification

Sample Preparation Techniques for Environmental and Biological Matrices

Sample preparation is a crucial first step in the analytical workflow, designed to extract Terbutrynesulfoxide from the sample matrix (e.g., water, soil, sediment, or biological tissues), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. taylorfrancis.comwiley.comsigmaaldrich.com The choice of technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method. wiley.com

Extraction is the process of transferring the target analyte from the sample matrix into a solvent. taylorfrancis.com The primary methods used for compounds like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample and solvents). sigmaaldrich.comthermofisher.comorganomation.com It is favored for its efficiency, selectivity, and reduced solvent consumption compared to traditional methods. sigmaaldrich.comresearchgate.net The process involves passing a liquid sample through a cartridge containing a solid adsorbent material. thermofisher.comorganomation.com The analyte of interest can be retained on the sorbent while interferences are washed away, or vice-versa. sigmaaldrich.com

The selection of the sorbent is critical and is based on the chemical properties of this compound and the sample matrix. organomation.comchromatographyonline.com For moderately polar compounds like this compound, reversed-phase sorbents such as C18 (octadecyl) or polymeric resins are commonly employed. organomation.comchromatographyonline.com

The general steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. thermofisher.com

Loading: The sample is passed through the sorbent bed, where the analyte is adsorbed. thermofisher.com

Washing: Impurities and interfering compounds are removed by rinsing the sorbent with a specific solvent that does not elute the analyte. thermofisher.com

Elution: A strong solvent is used to desorb the analyte from the sorbent, which is then collected for analysis. thermofisher.com

SPE is highly effective for cleaning and concentrating pesticides from aqueous samples like river or groundwater. chromatographyonline.com

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.orgfarabi.university The analyte is partitioned from the aqueous sample into the organic solvent, in which it is more soluble. wikipedia.org This method is particularly useful for isolating analytes from complex aqueous matrices. phenomenex.com

The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the number of extraction steps. Common organic solvents used for extracting pesticides include ethyl acetate (B1210297), dichloromethane, and hexane. phenomenex.comwikipedia.org While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. researchgate.netyoutube.com Modern variations like liquid-liquid microextraction (LLME) have been developed to minimize solvent use. syrris.com

| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. thermofisher.com | Water, soil extracts, biological fluids. chromatographyonline.combioxpedia.com | High selectivity, high recovery, low solvent use, easily automated. sigmaaldrich.comresearchgate.net | Method development can be complex; potential for cartridge plugging with particulate-heavy samples. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility. wikipedia.org | Aqueous samples (water, urine). phenomenex.com | Simple, widely applicable, effective for many sample types. phenomenex.comwikipedia.org | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be problematic. researchgate.netphenomenex.com |

After initial extraction, particularly from complex matrices like soil, sediment, or biological tissues, further clean-up is often necessary to remove co-extracted matrix components that could interfere with the analysis. chromatographyonline.comresearchgate.net Concentration steps are employed to increase the analyte's concentration to a level detectable by the analytical instrument. thermofisher.com

SPE itself is a primary tool for both clean-up and concentration. sigmaaldrich.comthermofisher.com By selecting appropriate washing and elution solvents, interfering compounds can be effectively removed. chromatographyonline.com The analyte is concentrated by eluting it into a small volume of solvent, which may be further reduced by gentle evaporation under a stream of nitrogen. thermofisher.com

For soil and sediment samples, a common procedure involves initial solvent extraction (e.g., using an accelerated solvent extractor with acetone/hexane) followed by a clean-up step. epa.gov This clean-up can involve techniques like gel permeation chromatography (GPC) to remove high-molecular-weight interferences or solid-phase extraction with specific sorbents like Florisil or silica (B1680970) gel to remove polar interferences.

Chromatographic Separation Techniques

Chromatography is an analytical technique used to separate the components of a mixture. shimadzu.com For non-volatile, polar, or thermally sensitive compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. openaccessjournals.comnih.gov

HPLC is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. shimadzu.comwikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. researchgate.net Compounds that interact more strongly with the stationary phase travel through the column more slowly and are eluted later, resulting in separation. shimadzu.com A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system. wikipedia.orgresearchgate.net

For the analysis of this compound, reversed-phase HPLC is most common. lew.ro In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. lew.ro

| Parameter | Typical Setting/Choice | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size). nih.govmdpi.com | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with additives like ammonium (B1175870) acetate or formic acid. nih.govnih.gov | Controls the elution and separation of analytes. Gradient elution allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min. nih.govnih.gov | Determines the speed of the analysis and can affect separation efficiency. |

| Injection Volume | 5 - 20 µL. mdpi.com | The amount of prepared sample introduced into the system. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C). mdpi.com | Affects viscosity of the mobile phase and the kinetics of separation, influencing retention times and peak shape. |

HPLC can be coupled with an Ultraviolet (UV) detector, a common and robust detection method. chromatographyonline.com A UV detector measures the absorbance of UV light by the analytes as they elute from the column. chromatographyonline.com The amount of light absorbed is proportional to the concentration of the analyte in the sample. nih.gov

The selection of the detection wavelength is crucial for sensitivity and selectivity. It is typically set at the wavelength of maximum absorbance for the target compound. nih.gov For triazine herbicides and their metabolites, detection wavelengths are often in the range of 220-230 nm. While reliable and cost-effective, HPLC-UV may lack the sensitivity and specificity required for trace-level analysis in highly complex matrices, as other co-eluting compounds might absorb at the same wavelength. nih.govchromatographyonline.com

For highly sensitive and specific detection, HPLC is often coupled with a mass spectrometer (MS). mdpi.comeag.com This combination, known as LC-MS, and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are the state-of-the-art for environmental contaminant analysis. mdpi.comnih.gov

After separation in the HPLC column, the eluent enters the mass spectrometer's ion source, where the analyte molecules are ionized (e.g., by electrospray ionization - ESI). eag.com The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). measurlabs.com

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity. eag.com In this technique, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and then one or more of the resulting fragment ions (product ions) are detected. nih.goveag.com This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces matrix interference, allowing for very low limits of detection, often in the parts-per-trillion (ng/L) range. nih.govnih.gov This makes LC-MS/MS the preferred method for the quantitative analysis of this compound in environmental and biological samples. mdpi.comnih.gov

Gas Chromatography (GC)

Spectroscopic Detection Methods

Spectroscopic methods are instrumental in elucidating the chemical structure of compounds. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity of pesticide transformation products, including this compound. acs.orgresearchgate.net

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is primarily used by chemists to determine the functional groups in molecules. scielo.br The IR spectrum provides a unique molecular "fingerprint." For this compound, key characteristic absorption bands would be expected, such as a strong band for the sulfoxide (B87167) (S=O) group, in addition to vibrations corresponding to the triazine ring and various C-H, N-H, and C-N bonds. Fourier Transform Infrared Spectroscopy (FTIR) has been utilized in studies examining the transformation of terbutryn (B1682747) on building materials, demonstrating its utility in tracking changes to the parent compound's structure. mst.dk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the structure of organic compounds. It exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. aau.edu.et The structural confirmation of this compound, formed during the biological transformation of terbutryn, was definitively achieved through the comparison of its mass spectra and NMR spectra with those of synthesized authentic reference standards. acs.orgresearchgate.netnih.gov Both ¹H NMR and ¹³C NMR would be used to provide a complete structural picture, with chemical shifts and coupling constants confirming the arrangement of atoms and the presence of the sulfoxide group. mdpi.com

Table 2: General Application of NMR for Structural Confirmation of this compound

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Confirms the presence of ethyl and tert-butyl groups and their positions relative to the triazine ring and the sulfoxide group. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Confirms the carbon skeleton of the molecule, including the carbons of the triazine ring and the alkyl side chains. |

| Reference Standard | An authentic, synthesized sample of the compound. | Comparison of the NMR spectra of the sample with the reference standard provides unequivocal identification. acs.orgnih.gov |

Immunoassay-Based Detection Strategies

Immunoassays are highly sensitive and specific biochemical tests that use the binding reaction between an antibody and its corresponding antigen to measure the concentration of a substance in a sample. plos.org These methods are often rapid and cost-effective, making them suitable for screening large numbers of samples. edpsciences.org

For small molecules like pesticides and their metabolites, which are not immunogenic on their own, they must first be chemically linked to a larger carrier protein, such as bovine serum albumin (BSA), to create a conjugate (hapten-carrier) that can elicit an immune response. ucanr.edu A notable strategy for developing an immunoassay for terbutryn involved the specific use of its sulfoxide derivative. usda.gov In this approach, terbutryn was first converted to This compound , which was then attached to BSA to prepare the immunizing hapten. ucanr.eduusda.gov This indicates the direct role of this compound in the generation of antibodies for immuno-detection of the parent herbicide.

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format for immunoassays used in pesticide analysis. edpsciences.orgnih.gov A competitive ELISA is typically used, where the target analyte in the sample competes with a labeled antigen (enzyme tracer) for a limited number of antibody binding sites. tandfonline.com The signal produced is inversely proportional to the concentration of the analyte in the sample.

ELISAs have been developed that show high sensitivity for terbutryn. nih.govresearchgate.net The specificity of these assays is determined by the degree to which the antibody binds to related compounds, known as cross-reactivity. tandfonline.comtandfonline.com An antibody raised against a this compound-protein conjugate would be tested against the parent compound (terbutryn) and other s-triazine herbicides to characterize its binding profile. ucanr.eduusda.gov Studies on generic antibodies for s-triazines have shown varying degrees of cross-reactivity for terbutryn, demonstrating the importance of hapten design in achieving the desired selectivity. tandfonline.com

Table 3: Example Cross-Reactivity of an s-Triazine Immunoassay Note: This table illustrates the concept of cross-reactivity. An assay developed using a this compound hapten would have its own unique cross-reactivity profile.

| Compound | Class | Cross-Reactivity (%)* | Reference |

| Simazine (B1681756) | s-Triazine | 100 | tandfonline.com |

| Simetryn | s-Triazine | 417 | tandfonline.com |

| Ametryn | s-Triazine | 125 | tandfonline.com |

| Terbutryn | s-Triazine | 50 | tandfonline.com |

| Atrazine (B1667683) | s-Triazine | 11 | tandfonline.com |

*Cross-reactivity based on a monoclonal antibody raised against a simazine-derived hapten, with simazine set to 100%. tandfonline.com

Immunochromatographic Assays

Immunochromatographic assays, also known as lateral flow immunoassays or strip tests, represent a rapid, user-friendly, and cost-effective platform for the qualitative or semi-quantitative detection of analytes. microbeonline.comuoanbar.edu.iq These devices are a form of solid-phase immunoassay that operates based on the principle of capillary action, where the liquid sample migrates along a porous membrane, interacting with various reagents embedded in the test strip. microbeonline.comgoogle.com

A typical immunochromatographic test strip for this compound detection would be constructed from several key components:

Sample Pad: A porous pad where the liquid sample (e.g., from a water source or an agricultural extract) is applied. uoanbar.edu.iq

Conjugate Pad: This pad contains antibodies specific to this compound that are conjugated to colored nanoparticles, most commonly colloidal gold. microbeonline.comuoanbar.edu.iq When the sample flows through this pad, the this compound analyte binds to these conjugated antibodies, forming an antigen-antibody complex.

Nitrocellulose Membrane: The migrating sample and antigen-antibody complexes move along this membrane. It features two distinct lines:

Test Line (T-Line): This line has immobilized capture reagents, which could be either a second antibody specific to this compound or, more commonly for small molecules, a protein conjugate of this compound. In a competitive format, free this compound in the sample will compete with the immobilized conjugate for binding to the colored antibodies. A high concentration of this compound in the sample results in a weaker or absent test line.

Control Line (C-Line): This line contains antibodies that bind to the conjugated antibodies, regardless of whether they have bound to the analyte. The appearance of the control line confirms that the strip is functioning correctly and the sample has migrated properly. uoanbar.edu.iq

Absorbent Pad: Located at the end of the strip, this pad wicks away excess fluid, ensuring a continuous flow across the membrane. microbeonline.com

The entire assembly is typically housed in a plastic cassette for ease of handling. microbeonline.com The result is interpreted visually based on the presence and intensity of the test and control lines.

Strategic Hapten Design for Enhanced Antibody Selectivity

The generation of highly selective antibodies, which are the cornerstone of any immunoassay, is critically dependent on the design of the hapten. mdpi.comucanr.edu A hapten is a small molecule that is not immunogenic on its own but can elicit a specific immune response when conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). ucanr.educreative-biolabs.com The primary objective in hapten design for this compound is to produce antibodies that recognize the target molecule with high affinity while showing minimal cross-reactivity with its parent compound, terbutryn, and other related triazine metabolites. ucanr.edu

Key principles for strategic hapten design for this compound include:

Structural Mimicry: The hapten must be a near-perfect structural and electronic mimic of the target analyte, this compound. ucanr.edu This ensures that the antibodies generated will recognize the free analyte in a sample.

Spacer Arm (Handle) Placement: A spacer arm is a short carbon chain with a terminal functional group (e.g., carboxyl or amino group) that is used to link the hapten to the carrier protein. The selection of the attachment point for this handle is the most critical factor for determining antibody selectivity. ucanr.edu To generate antibodies specific to this compound, the handle should be attached at a position that is distal to the key functional groups that distinguish it from other triazines. The sulfoxide group is a primary characteristic of the metabolite, so the design should ensure this group is fully exposed to the immune system. Attaching the linker by modifying the N-alkyl side chains (ethylamino or tert-butylamino) is a common strategy for triazine haptens, as this preserves the unique triazine ring and its substituents as the main antigenic determinants. ucanr.edu

Hapten Heterology: To improve assay sensitivity, a heterologous assay format is often employed. This involves using a slightly different hapten structure for the immunizing conjugate (the one used to generate antibodies) versus the coating conjugate (the one used on the test line or microplate). This can reduce the affinity of the antibody for the immobilized hapten, making it easier for the free analyte in the sample to displace it, thereby lowering the detection limit. ucanr.edu

By carefully designing haptens that expose the unique sulfoxide moiety and other key features of the this compound molecule, it is possible to develop highly selective antibodies suitable for specific and sensitive immunoassays.

Method Validation and Quality Assurance in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. apvma.gov.auqbdgroup.com It is a crucial component of quality assurance in any analytical laboratory, ensuring that the results generated are reliable, reproducible, and accurate. pharmadevils.com The validation process involves a series of experiments designed to assess the performance characteristics of the method. pharmadevils.com For the analysis of this compound, key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). qbdgroup.com

Evaluation of Sensitivity and Selectivity

Sensitivity refers to the ability of an analytical method to discriminate between small differences in analyte concentration. In immunoassays, it is often characterized by the slope of the calibration curve. A steeper curve indicates higher sensitivity. ifyber.com

Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be present in the sample matrix, such as the parent compound or related metabolites. scioninstruments.com For a this compound assay, high selectivity is essential to avoid false positives from the presence of terbutryn or other triazines.

Selectivity is typically evaluated through cross-reactivity studies. Antibodies are tested against a panel of structurally related compounds, and the cross-reactivity (CR) is calculated, often using the following formula:

CR (%) = (IC50 of this compound / IC50 of Cross-reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Table 1: Illustrative Cross-Reactivity Data for a this compound-Specific Antibody

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

| This compound | 0.5 | 100 |

| Terbutryn | 25 | 2.0 |

| Terbuthylazine (B1195847) | 150 | 0.33 |

| Deethylterbutryn | 80 | 0.63 |

| Atrazine | >1000 | <0.05 |

This table is for illustrative purposes and does not represent actual experimental data.

A high percentage indicates significant cross-reactivity, while a low percentage demonstrates good selectivity for the target analyte. The goal is to have 100% reactivity for this compound and minimal reactivity for all other compounds.

Assessment of Accuracy and Precision

Accuracy describes the closeness of a measured value to the true or accepted value. wikipedia.orgprecisa.com It is a measure of systematic error or bias. quantics.co.uk Accuracy is typically assessed by performing recovery studies. apvma.gov.au This involves "spiking" a blank sample matrix (e.g., clean water) with a known concentration of this compound and analyzing it. The percentage recovery is then calculated.

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Precision refers to the closeness of agreement between a series of independent measurements of the same sample under prescribed conditions. qbdgroup.com It reflects the random errors of a method and is usually expressed as the standard deviation (SD) or, more commonly, the relative standard deviation (RSD). qbdgroup.com Precision is evaluated at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). apvma.gov.au

Table 2: Example of Accuracy and Precision Data for this compound Quantification

| Spiked Conc. (µg/L) | Measured Conc. (µg/L) (n=5) | Mean Recovery (%) | RSD (%) |

| 0.5 | 0.48, 0.51, 0.49, 0.53, 0.50 | 100.2 | 3.8 |

| 2.0 | 1.95, 2.08, 2.11, 1.99, 2.05 | 103.6 | 3.4 |

| 10.0 | 9.8, 10.3, 10.1, 9.7, 10.4 | 100.6 | 2.9 |

This table is for illustrative purposes and does not represent actual experimental data. n=number of replicates.

Acceptable ranges for accuracy and precision depend on the application but are often in the range of 80-120% for recovery and an RSD of <15-20%.

Determination of Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. thomasalittleconsulting.comnih.gov It is the concentration at which the signal can be reliably distinguished from the background noise of the blank matrix.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thomasalittleconsulting.comnih.gov The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the working range of the method. qbdgroup.com By definition, the LOQ must be higher than the LOD. nih.gov

These limits are often determined statistically by analyzing a series of blank samples and samples with very low concentrations of the analyte. For example, the LOD can be calculated as the mean of the blank signal plus 3 times the standard deviation of the blank, while the LOQ is often set as the mean of the blank plus 10 times the standard deviation. researchgate.net

Table 3: Typical Detection and Quantitation Limits for this compound Analysis

| Parameter | Definition | Typical Value |

| LOD | Lowest concentration that can be reliably detected. | 0.05 µg/L |

| LOQ | Lowest concentration that can be reliably quantified. | 0.15 µg/L |

This table is for illustrative purposes and does not represent actual experimental data.

The required LOD and LOQ depend on regulatory limits and the typical environmental concentrations of this compound.

Bioremediation and Mitigation Strategies for Terbutrynesulfoxide Contamination

Microbial Bioremediation Approaches for Terbutrynesulfoxide Contamination

This compound is recognized as a primary biotic transformation product of terbutryn (B1682747), a widely used s-triazine herbicide and biocide. researchgate.nethelsinki.fi The remediation of sites contaminated with terbutryn must therefore consider the fate of its metabolites, including this compound. Microbial bioremediation offers an environmentally sound strategy to degrade both the parent compound and its intermediate products into less harmful substances.

Bacterial Bioremediation Applications

The capacity of bacteria to degrade terbutryn, a process that involves the formation of this compound, has been noted in several studies. Strains from genera such as Acinetobacter, Arthrobacter, and Pseudomonas have been reported to possess the ability to biodegrade terbutryn. helsinki.fi These bacterial applications can be deployed through various in situ and ex situ techniques designed to optimize environmental conditions for microbial activity.

In situ bioremediation involves treating contaminated soil or water in its original location, which minimizes site disruption and reduces costs associated with excavation. nih.gov

Bioventing : This technique enhances the activity of indigenous aerobic bacteria by introducing air or oxygen into the unsaturated (vadose) zone of the soil. For contaminants like terbutryn and its sulfoxide (B87167) metabolite, bioventing can stimulate the oxidative degradation pathways. One study demonstrated that bioventing achieved over 93% removal of phenanthrene, another soil contaminant, indicating its potential for stimulating microbial degradation of persistent organic pollutants. mdpi.com

Biosparging : Similar to bioventing, biosparging involves injecting air under pressure below the water table to increase groundwater oxygen concentrations. mdpi.com This stimulates the aerobic degradation of contaminants dissolved in groundwater and within the saturated soil zone. This would be applicable to terbutryn, which can leach into groundwater, and would promote the complete mineralization of the parent compound and its intermediate, this compound.

Phytoremediation : This approach uses plants and their associated rhizosphere microorganisms to remove, contain, or degrade environmental contaminants. mdpi.com The area around the plant roots, the rhizosphere, is a hot spot of microbial activity. mdpi.com Symbiotic relationships between plants, such as various wetland macrophytes, and microorganisms can enhance the removal of micropollutants. mdpi.com For instance, a study on the removal of 27 micropollutants found that the macrophyte Iris pseudacorus, in conjunction with its rhizosphere microbiome, effectively removed 22 of the compounds with over 80% efficiency. mdpi.com Such symbiotic systems could be harnessed to degrade terbutryn and this compound in contaminated soils and wetlands.

Ex situ techniques involve the excavation and treatment of contaminated soil or water above ground. These methods generally allow for greater control over environmental parameters, potentially leading to faster and more uniform treatment. frtr.gov

Biopiles : This technique involves piling excavated soil into compost-like heaps and stimulating microbial activity through aeration, nutrient addition, and moisture control. nih.gov The contained system allows for effective management of conditions to enhance the degradation of compounds like terbutryn and its metabolites. nih.gov

Landfarming : In this simpler ex situ method, contaminated soil is excavated and spread over a prepared land surface. nih.gov The soil is periodically tilled to improve aeration, and nutrients may be added to stimulate the native microbial population. While cost-effective, it requires a large area and is less suitable for volatile compounds. nih.govmdpi.com

Bioreactors : Contaminated soil or water is treated within a contained vessel, or bioreactor, where conditions like temperature, pH, oxygen levels, and nutrient supply can be precisely controlled to maximize degradation rates. d-nb.info Slurry-phase bioreactors, where contaminated soil is mixed with water to form a slurry, have been used to improve the degradation of pesticides like carbofuran. mdpi.com A lab-scale biofilm reactor has also been used to study the biodegradation of terbutryn by Arthrobacter or Pseudomonas strains. helsinki.fi This high degree of control makes bioreactors a promising option for ensuring the complete breakdown of terbutryn through its sulfoxide intermediate to non-toxic end products. frtr.gov

The microbial degradation of terbutryn is a multi-step process where this compound appears as a key intermediate. The primary mechanism involves the biological oxidation of the methylthio group (-SCH₃) of the terbutryn molecule. nih.gov This oxidation, carried out by soil microorganisms, converts the sulfur atom to a sulfoxide (-SOCH₃), forming this compound. nih.govgla.ac.uk

Further biodegradation can then proceed, leading to the formation of hydroxy-terbutryn, where the entire methylthio group is replaced by a hydroxyl group (-OH). researchgate.nethelsinki.fi This hydroxylation step is a significant detoxification pathway, as the resulting product is generally less toxic than the parent herbicide. Studies have identified hydroxy-terbutryn as the major degradation product in sediment and water under aerobic conditions. tandfonline.com

| Parent Compound | Key Intermediate | Major Degradation Product | Reference |

| Terbutryn | This compound | Hydroxy-terbutryn | researchgate.nethelsinki.fitandfonline.com |

| N-deethyl terbutryn | helsinki.fitandfonline.com |

This table summarizes the primary compounds involved in the microbial degradation pathway of terbutryn.

For terbutryn degradation, several bacterial genera have been identified, indicating that a diverse community is likely involved in its natural attenuation. helsinki.fi

| Microbial Genus | Role in Bioremediation | Reference |

| Acinetobacter | Reported to degrade terbutryn. | helsinki.fi |

| Arthrobacter | Implicated in terbutryn biodegradation in a lab-scale biofilm reactor. | helsinki.fi |

| Pseudomonas | Implicated in terbutryn biodegradation; also noted for its role in the rhizosphere and degrading other pollutants. | helsinki.fimdpi.com |

| Flavobacterium | Identified in rhizosphere communities active in micropollutant removal. | mdpi.com |

This table lists some of the bacterial genera associated with the degradation of terbutryn and related micropollutants.

Symbiotic relationships, such as those between microorganisms and plants (phytoremediation) or between different types of microbes (e.g., algae and bacteria), can also play a crucial role. mdpi.comgu.se For example, the presence of the bacterium Pseudomonas putida was found to influence the sensitivity of the microalga Chlorella vulgaris to terbutryn, highlighting the importance of species interactions in ecotoxicology and bioremediation. gu.se

Recent advances in biotechnology offer the potential to enhance the natural bioremediation capabilities of microorganisms through genetic engineering. irjmets.com Techniques like CRISPR-Cas9 allow for precise modifications to microbial genomes to improve their efficiency in degrading specific pollutants. irjmets.comfrontiersin.org

For a compound like this compound, genetic engineering could be applied in several ways:

Pathway Enhancement : The genes responsible for the enzymes that carry out the oxidation of terbutryn to this compound and its subsequent degradation could be identified and overexpressed in a robust host bacterium. This could significantly accelerate the rate of detoxification. irjmets.com

Broadening Substrate Range : Microorganisms could be engineered to express enzymes capable of degrading not only terbutryn and this compound but also other co-contaminating pesticides or pollutants. frontiersin.org

While the creation of genetically engineered microbes (GEMs) for the specific degradation of this compound is still a prospective field, the tools and strategies are well-established for other pollutants and represent a promising future direction for more efficient and targeted bioremediation. irjmets.comresearchgate.net

Fungal Bioremediation Applications

The biological oxidation of the methylthio-sulfur group in terbutryn by soil microorganisms is a known pathway that leads to the formation of terbutryne sulfoxide. nih.gov Fungal bioremediation, particularly using white-rot fungi, has emerged as a promising technology for the degradation of persistent organic pollutants, including triazine herbicides and their metabolites.

Research has demonstrated that various white-rot fungi possess the enzymatic machinery to break down complex organic molecules. Species such as Trametes versicolor, Phanerochaete chrysosporium, Hypholoma fasciculare, and Stereum hirsutum have shown significant capabilities in degrading triazine herbicides like terbutryn. researchgate.net Studies indicate that the biodegradation of terbutryn can proceed through the formation of this compound as a key intermediate. mst.dk For instance, laboratory experiments with activated sludge showed the transformation of terbutryn into terbutryne sulfoxide following pseudo-first-order kinetics.

The enzymatic systems of these fungi are central to their degradative ability. The cytochrome P450 monooxygenase system, in particular, is implicated in the degradation process. nih.gov In some fungi, like Rhodococcus sp. strain NI86/21, a cytochrome P-450 system has been shown to be required for atrazine (B1667683) degradation, a closely related triazine herbicide. asm.org While the extracellular ligninolytic enzymes (e.g., laccase, manganese peroxidase) of white-rot fungi are known for degrading a wide range of xenobiotics, intracellular systems like cytochrome P450 play a crucial role in the metabolism of many pesticides. nih.govscispace.com Trametes versicolor, for example, has been successfully used in bioreactors to treat agricultural wastewater containing pesticides, demonstrating the feasibility of this technology on a larger scale. x-mol.comnih.govresearchgate.net

Table 1: Fungal Species with Demonstrated Efficacy in Degrading Triazine Herbicides

| Fungal Species | Degraded Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Trametes versicolor (syn. Coriolus versicolor) | Diuron, Atrazine, Terbuthylazine (B1195847), Terbutryn, Metalaxyl | Achieved over 86% degradation for diuron, atrazine, and terbuthylazine after 42 days. researchgate.net Successfully used in bioreactors for pesticide removal. x-mol.comnih.gov | researchgate.netx-mol.comnih.gov |

| Phanerochaete chrysosporium | Atrazine, Terbutryn | Capable of biotransforming s-triazine herbicides and their degradation products. mdpi.com Degrades a broad range of pesticides. researchgate.net | researchgate.netmdpi.com |

| Hypholoma fasciculare | Diuron, Atrazine, Terbuthylazine, Metalaxyl | Showed high degradation rates for diuron, atrazine, and terbuthylazine (>86% after 42 days). researchgate.net | researchgate.net |

| Stereum hirsutum | Diuron, Atrazine, Terbuthylazine, Metalaxyl | Demonstrated significant degradation of the tested pesticides, comparable to T. versicolor. researchgate.net | researchgate.net |

Physicochemical Treatment Methods for Environmental Remediation

Physicochemical treatment methods offer an alternative to biological remediation for the removal of pesticides and their transformation products from contaminated water. These technologies are often faster but can be more expensive. For terbutryn and its derivatives, several methods have been investigated.

Advanced Oxidation Processes (AOPs) are particularly promising. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. Processes like ozonation and photoelectro-Fenton (PEF) have been shown to be effective in degrading the parent compound, terbutryn. One study found that combining ozonation with activated carbon adsorption was an effective approach for terbutryn removal from drinking water. Another investigation into AOPs demonstrated that PEF could achieve near-complete removal of terbutryn from wastewater. While these studies focus on the parent compound, the powerful, non-selective nature of AOPs suggests they would also be effective in degrading transformation products like this compound.

Adsorption-based Removal Processes

Adsorption is a widely used and effective physicochemical method for removing organic contaminants from water. Activated carbon, in both powdered (PAC) and granular (GAC) forms, is the most common adsorbent due to its high surface area and porosity. chemviron.eu

Studies have consistently shown that activated carbon is highly efficient at removing a broad spectrum of pesticides from water. nih.govresearchgate.net Research on 44 organic pesticides found that PAC could achieve removal percentages between 25-45% at a dose of 10 mg/L and a short residence time of 10 minutes. researchgate.net More advanced forms, such as ball-milled powdered activated carbon (BPAC), have demonstrated even greater efficiency, with adsorption rates for hydrophobic pesticides increasing up to twentyfold compared to conventional PAC. newswise.com For comprehensive pesticide removal, technologies like activated carbon and reverse osmosis have been shown to achieve 100% efficiency. nih.gov

The effectiveness of activated carbon for terbutryn and its transformation products is influenced by factors such as the nature of the carbon and the water matrix. For instance, the presence of dissolved organic matter (DOM) can impact adsorption. While specific adsorption isotherm data for this compound are not widely available, the general principles of pesticide adsorption onto activated carbon are well-established. Models like the Langmuir and Freundlich isotherms are used to describe the adsorption process and determine the adsorbent's capacity. frontiersin.orgijcce.ac.irscielo.br Given that this compound is a transformation product of terbutryn, its removal by activated carbon is expected to be efficient, a critical step in water purification processes. google.com

Table 2: Efficacy of Activated Carbon in Removing Pesticides from Water

| Activated Carbon Type | Target Contaminants | Removal Efficiency/Key Findings | Reference(s) |

|---|---|---|---|

| Powdered Activated Carbon (PAC) | 44 organic pesticides (including Terbutryn) | 25-45% removal with 10 mg/L PAC in 10 minutes. Vegetal PAC was generally more effective than mineral PAC in distilled water. | researchgate.net |

| Ball-Milled PAC (BPAC) | 6 organic pesticides (including Atrazine, Isoproturon) | Adsorption rates for hydrophobic pesticides increased up to 20-fold compared to commercial PAC. | newswise.com |

| Activated Carbon (general) | 13 pesticides with distinct characteristics | 100% removal efficiency. | nih.gov |

Environmental Management and Risk Reduction Strategies

Studies have shown that transformation products can be as, or even more, persistent and mobile than the parent pesticide. copernicus.org For example, emissions of this compound from treated building facades have been observed to be 20% higher than those of terbutryn itself, with models predicting that the total emission of transformation products could be nearly double that of the parent compound over eight years. researchgate.netacs.org These products are frequently detected in urban stormwater, surface water, and even groundwater, highlighting their environmental relevance. mst.dkcopernicus.org

Therefore, a comprehensive risk reduction strategy should include the following components:

Integrated Monitoring: Monitoring programs should not only target terbutryn but also its major transformation products, including this compound and hydroxy-terbutryn. This is crucial for accurately assessing the contamination levels in surface and groundwater. ipbeja.pt

Source Control: For biocidal uses, such as in facade paints, management strategies should aim to reduce leaching. This could involve developing more stable formulations or implementing measures to treat runoff from buildings.

Comprehensive Risk Assessment: Environmental risk assessments must consider the toxicological profiles and environmental behavior (e.g., mobility, persistence) of the transformation products. ipbeja.pt The toxicity of terbutryn to soil microorganisms has been shown to be underestimated in short-term studies, indicating that long-term, cumulative effects of both the parent compound and its metabolites need to be evaluated. nih.gov

Prioritization for Treatment: By understanding the distribution and risk posed by specific pollutants, including transformation products, environmental managers can prioritize areas and contaminants for remediation efforts. ipbeja.pt This ensures that resources are directed toward mitigating the most significant risks to aquatic ecosystems and human health.

Ultimately, stopping the cycle of pesticide contamination requires management measures that address the issue at the source and consider the full spectrum of related chemical species that are formed in the environment. ipbeja.pt

Environmental Risk Assessment of Terbutrynesulfoxide

Methodological Frameworks for Environmental Risk Assessment (ERA)

The ERA for a chemical substance like Terbutrynesulfoxide follows a structured framework, generally comprising four key steps: hazard identification, exposure assessment, risk characterization, and risk management. pmi.org This framework allows for a comprehensive evaluation of the potential environmental impact of the substance. nih.govepa.gov The process is designed to be flexible and can be applied to various chemicals, including pesticides and their degradation products. nih.gov

Hazard Identification within ERA

Hazard identification is the first step in the ERA process and aims to determine the intrinsic potential of a substance to cause harm to the environment. dfc.gov For this compound, this would involve a thorough review of its physicochemical properties and toxicological studies on various environmental compartments and organisms. The process identifies potential adverse effects on non-target organisms, ecosystems, and biodiversity. pmi.org

Key aspects of hazard identification for this compound would include:

Ecotoxicity studies: Laboratory tests to determine the acute and chronic toxicity to representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish, birds, and soil organisms).

Environmental fate and behavior: Studies on its persistence in soil and water, potential for bioaccumulation in organisms, and mobility in different environmental media.

Mode of action: Understanding the specific biochemical or physiological mechanisms through which it exerts its toxic effects.

The outcome of this stage is a qualitative description of the potential hazards posed by this compound to the environment.

Illustrative Data for Hazard Identification of this compound

| Endpoint | Test Organism | Result |

| Acute toxicity (EC50) | Daphnia magna (Water flea) | Data not available |

| Acute toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | Data not available |

| Algal inhibition (EC50) | Pseudokirchneriella subcapitata | Data not available |

| Earthworm toxicity (LC50) | Eisenia fetida | Data not available |

| Avian acute oral toxicity (LD50) | Colinus virginianus (Bobwhite quail) | Data not available |

Exposure Assessment within ERA

Exposure assessment quantifies the concentration of a chemical that environmental receptors are likely to encounter. For this compound, this would involve modeling and measuring its distribution and concentration in various environmental compartments. This assessment considers the sources, pathways, and fate of the chemical in the environment. epa.gov

The process for this compound would typically involve:

Identifying sources and release patterns: Determining how and where this compound enters the environment, for instance, as a metabolite of the herbicide terbutryn (B1682747).

Modeling environmental concentrations: Using predictive models to estimate the Predicted Environmental Concentrations (PECs) in soil, water, and air based on its usage patterns and environmental fate properties.

Monitoring data: Analyzing data from environmental monitoring programs to measure actual concentrations of this compound in relevant media.

This step provides a quantitative estimate of the exposure levels for different organisms and ecosystems.

Hypothetical Exposure Assessment Data for this compound

| Environmental Compartment | Predicted Environmental Concentration (PEC) |

| Surface Water | Data not available |

| Sediment | Data not available |

| Soil (Top 10 cm) | Data not available |

| Groundwater | Data not available |

Risk Characterization within ERA

Risk characterization integrates the findings from the hazard identification and exposure assessment to estimate the probability and magnitude of adverse effects occurring in the environment. nih.gov This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

RQ = PEC / PNEC

A PNEC is derived from ecotoxicity data by applying an assessment factor to account for uncertainties. If the RQ is greater than 1, it indicates a potential risk to the environment, which may trigger further investigation or risk management actions.

For this compound, risk characterization would involve:

Calculating risk quotients: For various environmental compartments and trophic levels to identify which organisms or ecosystems are most at risk.

Uncertainty analysis: Describing the uncertainties associated with the risk assessment, such as gaps in data or limitations of the models used.

Communicating risk: Summarizing the findings in a clear and understandable way for risk managers and stakeholders.

Application of Qualitative and Quantitative Assessment Methods

Environmental risk assessment utilizes both qualitative and quantitative methods. cpduk.co.ukisaca.org

Qualitative Assessment: This approach is often used as a preliminary step to screen for potential risks. service.gov.uk It relies on expert judgment and descriptive categories (e.g., low, medium, high risk) to prioritize hazards. cpduk.co.uk Methods like Hazard Identification (HAZID) and the construction of risk matrices are common qualitative tools. cpduk.co.uk

Quantitative Assessment: This involves numerical estimations of exposure and effects to provide a more precise measure of risk. isaca.org It uses mathematical models and statistical analysis of experimental data to derive values like PEC and PNEC and to calculate risk quotients. pmi.org

In the ERA of this compound, a tiered approach would likely be employed. A qualitative assessment could initially identify potential areas of concern, followed by a more detailed quantitative assessment if the initial screening indicates a potential for significant risk.

Ecological Risk Assessment Specifics

Ecological risk assessment is a specialized component of ERA that focuses on the impacts on ecosystems and their components.

Focus on Species at Risk and Conservation Concern in Assessment

When conducting an ecological risk assessment for a substance like this compound, special attention is given to species that are threatened, endangered, or of conservation concern. epa.gov The assessment process for these species is often more rigorous and conservative. clu-in.org

Key considerations in this focused assessment include:

Species-specific data: Whenever possible, toxicity data and exposure models are tailored to the specific life history and habitat requirements of the species at risk. trccompanies.com

Sensitive life stages: The assessment considers the most sensitive life stages of the species, as these may be disproportionately affected by chemical exposure.

Habitat considerations: The potential for exposure within the critical habitat of the species is a primary focus.

Indirect effects: The assessment also evaluates potential indirect effects, such as impacts on food sources or habitat quality.

Specialized models and guidance are often used to assess the risk to threatened and endangered species, ensuring that regulatory decisions are protective of the most vulnerable components of the ecosystem. nih.gov

Consideration of Cumulative Environmental Effects in Risk Assessment